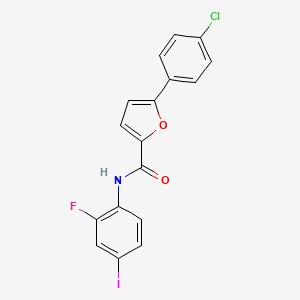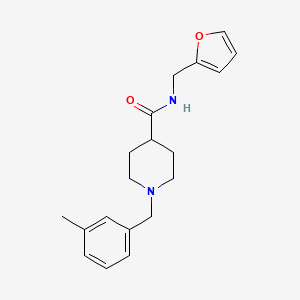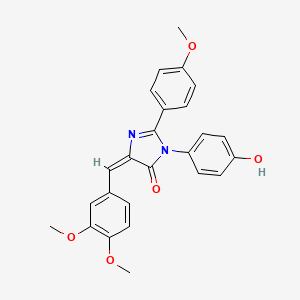![molecular formula C19H20N2O2S B4897120 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide, also known as DMQD-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit promising anti-tumor, anti-inflammatory, and anti-viral properties. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species in biological systems.
Wirkmechanismus
The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is not yet fully understood. However, studies have suggested that it may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide may also act as a reactive oxygen species scavenger, which could explain its potential as a fluorescent probe.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been found to have antioxidant properties, which could make it useful in protecting against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is its versatility in various scientific applications. It is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its use in preclinical and clinical trials. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide also has potential as a fluorescent probe for detecting reactive oxygen species in biological systems, and further research is needed to explore this application. Additionally, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide could be modified to improve its properties, such as its solubility and bioavailability, for more effective use in various scientific applications.
Synthesemethoden
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-bromoethyl-2-furanylmethyl ketone, followed by the reaction of the resulting compound with N,N-dimethylpropanamide. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12-6-4-8-16-13(2)10-17(21-18(12)16)24-14(3)19(22)20-11-15-7-5-9-23-15/h4-10,14H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZRQCURJMXQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)

![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)



![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
